Cas no 868981-07-1 (N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(furan-2-yl)methylethanediamide)

N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(furan-2-yl)methylethanediamide 化学的及び物理的性質
名前と識別子
-
- N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(furan-2-yl)methylethanediamide
- Ethanediamide, N1-[[3-[(4-bromophenyl)sulfonyl]-2-oxazolidinyl]methyl]-N2-(2-furanylmethyl)-
- CHEMBL1496757
- N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide
- MLS000680112
- AKOS024613893
- F1843-0021
- N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide
- HMS2600L21
- 868981-07-1
- SMR000324741
- N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide
-
- インチ: 1S/C17H18BrN3O6S/c18-12-3-5-14(6-4-12)28(24,25)21-7-9-27-15(21)11-20-17(23)16(22)19-10-13-2-1-8-26-13/h1-6,8,15H,7,9-11H2,(H,19,22)(H,20,23)
- InChIKey: GSNJOAKEYLQYLK-UHFFFAOYSA-N
- ほほえんだ: C(NCC1N(S(C2=CC=C(Br)C=C2)(=O)=O)CCO1)(=O)C(NCC1=CC=CO1)=O
計算された属性
- せいみつぶんしりょう: 471.00997g/mol
- どういたいしつりょう: 471.00997g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 662
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 126Ų
じっけんとくせい
- 密度みつど: 1.573±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 11.93±0.46(Predicted)
N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(furan-2-yl)methylethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1843-0021-3mg |
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide |
868981-07-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1843-0021-4mg |
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide |
868981-07-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1843-0021-20mg |
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide |
868981-07-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1843-0021-40mg |
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide |
868981-07-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1843-0021-75mg |
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide |
868981-07-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1843-0021-5mg |
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide |
868981-07-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1843-0021-5μmol |
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide |
868981-07-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1843-0021-1mg |
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide |
868981-07-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1843-0021-30mg |
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide |
868981-07-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1843-0021-2mg |
N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide |
868981-07-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(furan-2-yl)methylethanediamide 関連文献
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(furan-2-yl)methylethanediamideに関する追加情報
Recent Advances in the Study of N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(furan-2-yl)methylethanediamide (CAS: 868981-07-1)
The compound N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(furan-2-yl)methylethanediamide (CAS: 868981-07-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the compound's role as a promising scaffold for the development of novel inhibitors targeting specific enzymes involved in inflammatory and oncogenic pathways. The presence of the bromobenzenesulfonyl and furan moieties in its structure suggests potential interactions with biological targets such as kinases and proteases, which are critical in disease progression. Preliminary in vitro assays have demonstrated moderate to high inhibitory activity against selected kinase targets, warranting further investigation.
One of the key advancements in the study of this compound is the optimization of its synthetic route. Researchers have developed a more efficient and scalable method for its production, which involves a multi-step reaction sequence starting from commercially available precursors. The improved synthesis not only enhances yield but also allows for the introduction of structural modifications to explore structure-activity relationships (SAR). These modifications are expected to lead to derivatives with enhanced potency and selectivity.
In addition to its synthetic progress, recent pharmacological evaluations have shed light on the compound's pharmacokinetic properties. Studies in animal models have shown that it exhibits favorable bioavailability and metabolic stability, although further optimization may be required to improve its half-life and tissue distribution. These findings are critical for advancing the compound into preclinical development stages.
Furthermore, computational modeling and molecular docking studies have provided insights into the binding modes of this compound with its putative targets. These simulations suggest that the bromobenzenesulfonyl group plays a pivotal role in anchoring the molecule to the active site of target enzymes, while the furan moiety contributes to additional hydrophobic interactions. Such detailed mechanistic understanding is invaluable for guiding the design of next-generation analogs.
Despite these promising developments, challenges remain in fully elucidating the compound's therapeutic potential. Current research efforts are focused on addressing issues such as off-target effects and potential toxicity, which are common hurdles in drug development. Collaborative studies between academic and industrial researchers are underway to accelerate the translation of these findings into clinically relevant applications.
In conclusion, N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(furan-2-yl)methylethanediamide represents a compelling candidate for further exploration in drug discovery. Its unique chemical structure, combined with emerging biological data, positions it as a valuable tool for understanding disease mechanisms and developing targeted therapies. Continued research in this area is expected to yield significant contributions to the field of medicinal chemistry.
868981-07-1 (N-{3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N'-(furan-2-yl)methylethanediamide) 関連製品
- 941900-43-2(5-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-methoxybenzene-1-sulfonamide)
- 2193058-88-5(methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers)
- 2135640-93-4((+)-JNJ-A07)
- 2877654-58-3(4-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-2-(piperidin-1-yl)pyrimidine)
- 208263-80-3(PCB 52-13C12)
- 2172048-65-4(2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)acetic acid)
- 2228136-84-1(methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate)
- 2228902-57-4(3-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl-2,2-difluoropropanoic acid)
- 1354023-63-4(Tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate)
- 1261815-31-9(6-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid)




